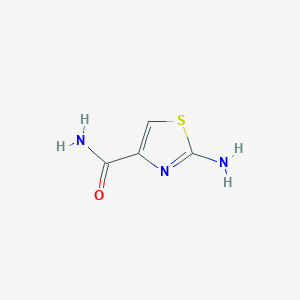

2-Aminothiazole-4-carboxamide

描述

属性

IUPAC Name |

2-amino-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,5,8)(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNYFPFEBBRSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292719 | |

| Record name | 2-aminothiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118452-02-1 | |

| Record name | 2-aminothiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,3-thiazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiazole-4-carboxamide typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction is monitored by thin-layer chromatography to ensure completion . Another method involves the reaction of 2-acetylbenzimidazoles with thiourea in ethyl alcohol and iodine .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions: 2-Aminothiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

科学研究应用

Nonsense Mutation Readthrough Enhancement

One of the most notable applications of 2-aminothiazole-4-carboxamide derivatives is their ability to enhance readthrough of premature termination codons (PTCs) in mRNA. Nonsense mutations, which create PTCs, are implicated in approximately 10-12% of rare genetic diseases and certain cancers. Traditional treatments using aminoglycosides like gentamicin have limitations due to toxicity at therapeutic doses. Research has shown that specific derivatives of this compound can significantly enhance the efficiency of PTC readthrough when used in combination with aminoglycosides .

Case Study: Potency and Mechanism

In a study, six novel derivatives were identified that potentiated PTC readthrough efficiency in human HDQ-P1 cells. Among these, compounds with a 4-indazole motif exhibited the highest potency, with enhancement ratios exceeding those of previously known enhancers. The mechanism appears to involve direct interaction with ribosomal components, although further investigation is required to elucidate the precise interactions involved .

Inhibition of Checkpoint Kinase 1

Another significant application is in the design of inhibitors for checkpoint kinase 1 (CHK1), a crucial protein involved in DNA damage response and cell cycle regulation. This compound derivatives have been optimized to exhibit potent inhibition against CHK1 while maintaining selectivity over cyclin-dependent kinase 2 (CDK2). This selectivity is vital for minimizing side effects during cancer treatment .

Structural Insights

The structural optimization efforts have revealed key interactions at the ATP-binding site of CHK1, with specific substructures within the 2-aminothiazole framework contributing to enhanced binding affinity and selectivity. The X-ray crystallography data supports a 'U-shaped' topology that facilitates these interactions .

Phosphodiesterase Type 5 Regulation

Recent research has also explored the potential of this compound derivatives as phosphodiesterase type 5 (PDE5) inhibitors. PDE5 plays a critical role in regulating blood flow and is a target for treating erectile dysfunction and pulmonary hypertension. A series of new derivatives demonstrated promising PDE5 inhibitory activity, suggesting their potential as therapeutic agents in this area .

Biological Evaluation

The biological evaluation included measuring the mean arterial blood pressure (MABP) responses and comparing them to established PDE5 inhibitors like sildenafil. The results indicated that certain derivatives could significantly lower MABP, highlighting their therapeutic potential .

Anti-inflammatory Properties

Some studies have indicated that this compound derivatives may possess anti-inflammatory properties by acting as selective inhibitors for cyclooxygenase enzymes (COX-1 and COX-2). This application is particularly relevant for developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects associated with traditional NSAIDs .

Summary Table: Applications and Findings

作用机制

The mechanism of action of 2-aminothiazole-4-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes such as phosphodiesterase type 5 and cyclooxygenase, leading to anti-inflammatory and neuroprotective effects . The compound also interacts with muscarinic receptors, exhibiting selective antagonistic activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

The biological and pharmacological properties of 2-aminothiazole-4-carboxamide derivatives are highly dependent on substituent modifications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound Derivatives

Key Observations:

Positional Substitution Effects: C4 Modifications: Methyl or carboxylate groups (e.g., methyl 2-aminothiazole-4-carboxylate) are often synthetic intermediates, whereas carboxamide groups enable direct target engagement (e.g., CHK1 ATP-binding pocket) . C5 vs.

Biological Selectivity: CHK1 inhibitors derived from this compound achieve selectivity via unique binding modes (e.g., hydrophobic interactions with Leu84 and Gly85 in CHK1) absent in analogs like CDK2 inhibitors . N-Aryl derivatives show specificity for mycobacterial targets, likely due to interactions with bacterial enzymes involved in cell wall synthesis .

Research Findings and Clinical Relevance

- CHK1 Inhibitors: Compound 39 (a this compound derivative) demonstrated IC₅₀ = 3 nM against CHK1, with in vivo efficacy in xenograft models .

- Antitubercular Agents : Lead N-aryl derivatives from TCAAF screens exhibited MIC₉₀ = 0.5 µg/mL against M.tb, comparable to first-line drugs .

- PTCR Enhancers: Derivatives improved readthrough efficiency of TP53 nonsense mutations by 2.5-fold at 10 µM when combined with G418 .

生物活性

2-Aminothiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activities

Recent studies have identified several biological activities associated with this compound derivatives, including:

- Anticancer Activity : Compounds in this class have demonstrated significant anticancer properties, particularly against various cancer cell lines.

- Antioxidant Properties : These compounds exhibit the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

- Enzyme Inhibition : Some derivatives act as inhibitors for important enzymes such as phosphodiesterase type 5 (PDE5) and cyclooxygenases (COX-1 and COX-2).

- Readthrough Induction : Notably, certain derivatives enhance the readthrough of premature termination codons (PTCs) in mRNA, which has implications for genetic diseases.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. For instance, a derivative exhibited an IC50 value of against dihydrofolate reductase (DHFR), showing substantial activity against multiple cancer cell lines such as NCI-H522 (non-small cell lung cancer), HT29 (colon cancer), and MCF7 (breast cancer) with growth inhibition percentages ranging from 25% to 41% .

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Cancer Cell Lines | Growth Inhibition (%) |

|---|---|---|---|---|

| This compound | DHFR | 0.06 | NCI-H522 | 31.4 |

| - | - | - | HT29 | 25.2 |

| - | - | - | SK-OV-3 | 37.7 |

| - | - | - | MCF7 | 25.1 |

| - | - | - | T-47D | 41.0 |

Antioxidant Properties

Research indicates that derivatives of 2-aminothiazole possess notable antioxidant activity. They can effectively scavenge free radicals and protect cells from oxidative damage. For instance, one study highlighted the ability of these compounds to act as radio protectors against radiation-induced damage in liver tissues .

Enzyme Inhibition

The capacity of 2-aminothiazole derivatives to inhibit enzymes such as COX-1 and COX-2 has been documented, with IC50 values ranging from to . These findings suggest potential applications in anti-inflammatory therapies .

Table 2: Enzyme Inhibition by 2-Aminothiazole Derivatives

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound A | COX-1 | 1.00 |

| Compound B | COX-2 | 0.09 |

The mechanism by which 2-aminothiazole derivatives exert their biological effects often involves interactions with specific molecular targets:

- PTC Readthrough : Certain derivatives enhance the efficiency of readthrough at PTCs in mRNA, which is crucial for restoring the production of full-length proteins in genetic disorders caused by nonsense mutations .

- Enzyme Binding : Molecular docking studies have shown that these compounds can effectively bind to active sites on target enzymes like PDE5 and COX, leading to inhibition and modulation of their activity .

Case Studies

A notable case study involved a series of synthesized N-aryl 2-amino-thiazole-4-carboxamide derivatives evaluated for their activity against tuberculosis . These compounds were identified as lead candidates due to their promising antimicrobial properties.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-aminothiazole-4-carboxamide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 2-aminothiazole-4-carboxylate esters with amines or acyl chlorides under basic conditions. For example, ethyl 2-amino-thiazole-4-carboxylate reacts with 3,4,5-trimethoxybenzoyl chloride to yield derivatives with ~70% efficiency when using anhydrous solvents and controlled stoichiometry . Optimization includes monitoring reaction progress via TLC and adjusting temperature (typically 0–25°C) to minimize side reactions. Purity can be enhanced by recrystallization or column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound compounds?

- Methodological Answer : Combine analytical techniques:

- 1H NMR : Confirm substituent integration and coupling patterns (e.g., singlet for thiazole protons at δ 7.78 ppm) .

- HPLC : Use acetonitrile/water gradients (e.g., 50:50) to assess purity (>95% for bioactive studies) .

- ESI-MS : Verify molecular ions (e.g., [M+H]+ at m/z 589.3 for a derivative with a trimethoxybenzamido group) .

Q. What safety protocols are critical when handling 2-aminothiazole derivatives in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Spill Management : Collect solids with a sealed brush and dispose via hazardous waste channels .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer :

- Dose-Response Analysis : Test compounds across a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Structural Validation : Recheck NMR and HPLC data to rule out impurities (e.g., a 5% impurity in Compound 34 reduced bioactivity by 40%) .

- Assay Reproducibility : Use positive controls (e.g., cisplatin for cytotoxicity assays) and replicate experiments across independent labs .

Q. What strategies improve the low yields of this compound derivatives in multi-step syntheses?

- Methodological Answer :

- Intermediate Stabilization : Protect amine groups with Boc or Fmoc during coupling steps to prevent side reactions .

- Catalyst Screening : Test Lewis acids (e.g., AlCl3) or organocatalysts to enhance acylation efficiency .

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane for sterically hindered reactants .

Q. How do substituents on the thiazole ring influence the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- LogP Analysis : Introduce electron-withdrawing groups (e.g., -NO2) to reduce lipophilicity and improve solubility.

- Metabolic Stability : Use hepatic microsome assays to compare half-lives; methyl or cyclopropyl groups at the 4-position often enhance stability .

- Permeability : Assess Caco-2 cell monolayer transport to correlate substituent size (e.g., bulky aryl groups) with reduced absorption .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic acyl substitutions .

- Retrosynthesis AI : Leverage tools like Pistachio or Reaxys to propose feasible routes for complex analogs .

- Docking Studies : Apply AutoDock Vina to predict binding modes in target proteins (e.g., kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。